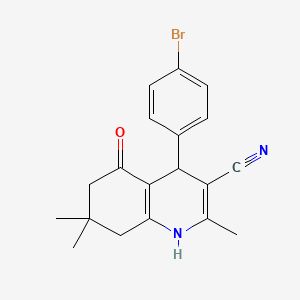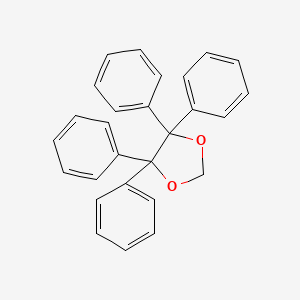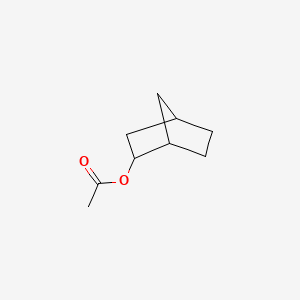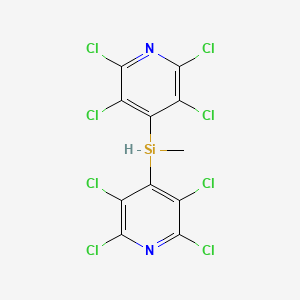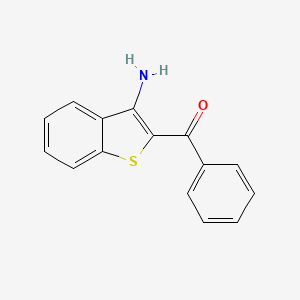
(3-Amino-1-benzothien-2-YL)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1-benzothién-2-YL)(phényl)méthanone est un composé organique de formule moléculaire C15H11NOS. Il appartient à la famille des benzothiophènes, connue pour ses diverses activités biologiques et ses applications en chimie médicinale. Ce composé est caractérisé par la présence d'un groupe amino attaché au cycle benzothiophène et d'un groupe phényl attaché à la partie méthanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (3-Amino-1-benzothién-2-YL)(phényl)méthanone implique généralement les étapes suivantes :
Formation du noyau benzothiophène : Le noyau benzothiophène peut être synthétisé par des réactions de cyclisation impliquant le thiophénol et des dérivés acétyléniques en milieu acide.
Attachement de la phénylméthanone : La dernière étape consiste à attacher la partie phénylméthanone par des réactions d'acylation de Friedel-Crafts utilisant le chlorure de benzoyle et le chlorure d'aluminium comme catalyseurs.
Méthodes de production industrielle
La production industrielle de la (3-Amino-1-benzothién-2-YL)(phényl)méthanone suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Synthèse en masse d'intermédiaires : Synthèse à grande échelle d'intermédiaires benzothiophènes et de réactifs d'amination.
Optimisation des conditions de réaction : Optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, notamment le contrôle de la température, le choix du solvant et le chargement du catalyseur.
Purification : Purification du produit final par recristallisation ou techniques chromatographiques pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
(3-Amino-1-benzothién-2-YL)(phényl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe amino peut participer à des réactions de substitution avec des électrophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque, acide acétique comme solvant.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol comme solvant.
Substitution : Électrophiles tels que les halogénoalcanes, solvants comme le dichlorométhane ou l'acétonitrile.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés benzothiophènes substitués.
Applications De Recherche Scientifique
(3-Amino-1-benzothién-2-YL)(phényl)méthanone possède plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme élément de base dans la synthèse de composés pharmaceutiques ayant des activités anti-inflammatoires, anticancéreuses et antimicrobiennes potentielles.
Études biologiques : Le composé est utilisé dans des études biologiques pour étudier ses effets sur les voies cellulaires et son potentiel comme agent thérapeutique.
Science des matériaux :
Synthèse chimique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes à des fins de recherche diverses.
Mécanisme d'action
Le mécanisme d'action de la (3-Amino-1-benzothién-2-YL)(phényl)méthanone implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des protéines impliqués dans les voies de signalisation cellulaire.
Voies impliquées : Il peut moduler les voies liées à l'inflammation, la prolifération cellulaire et l'apoptose, conduisant à ses effets thérapeutiques potentiels.
Mécanisme D'action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(2-Amino-6-méthyl-4,5,6,7-tétrahydro-1-benzothién-3-yl)(phényl)méthanone : Ce composé possède un noyau benzothiophène similaire mais diffère par le motif de substitution et la présence d'un groupe méthyle.
(3-Amino-1-benzothién-2-YL)(2-pyridinyl)méthanone : Ce composé possède un groupe pyridinyl au lieu d'un groupe phényl, ce qui donne des propriétés chimiques et biologiques différentes.
Unicité
Caractéristiques structurales : La combinaison unique du groupe amino, du noyau benzothiophène et de la partie phénylméthanone confère à la (3-Amino-1-benzothién-2-YL)(phényl)méthanone des propriétés chimiques distinctes.
Activité biologique : Son motif de substitution et ses groupes fonctionnels spécifiques contribuent à ses activités biologiques uniques et à ses applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
34761-15-4 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(3-amino-1-benzothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11NOS/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 |
Clé InChI |
PNQXXUJEXCCYND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)




